molecular formula C27H22 B15167293 1,1',1''-[(4-Ethenylphenyl)methanetriyl]tribenzene CAS No. 573664-25-2

1,1',1''-[(4-Ethenylphenyl)methanetriyl]tribenzene

Cat. No.: B15167293
CAS No.: 573664-25-2
M. Wt: 346.5 g/mol
InChI Key: BPFITAWVEHTYCU-UHFFFAOYSA-N
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Description

1,1',1''-[(4-Ethenylphenyl)methanetriyl]tribenzene is a tetraphenylethene (TPE) derivative characterized by a central methane carbon bonded to three benzene rings and a 4-ethenylphenyl group. This structure confers unique photophysical properties, particularly Aggregation-Induced Emission (AIE), where emission intensity increases upon molecular aggregation. The compound is synthesized via lithium-halogen exchange reactions, as exemplified by the preparation of analogous brominated derivatives (e.g., (2-(4-bromophenyl)ethene-1,1,2-triyl)tribenzene) using diphenylmethane and n-butyl lithium under inert conditions . The ethenyl substituent enhances conjugation and steric effects, influencing both electronic behavior and aggregation dynamics.

Properties

CAS No.

573664-25-2

Molecular Formula

C27H22

Molecular Weight

346.5 g/mol

IUPAC Name

1-ethenyl-4-tritylbenzene

InChI

InChI=1S/C27H22/c1-2-22-18-20-26(21-19-22)27(23-12-6-3-7-13-23,24-14-8-4-9-15-24)25-16-10-5-11-17-25/h2-21H,1H2

InChI Key

BPFITAWVEHTYCU-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’,1’'-[(4-Ethenylphenyl)methanetriyl]tribenzene typically involves the reaction of 4-ethenylbenzyl chloride with triphenylmethane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of 1,1’,1’'-[(4-Ethenylphenyl)methanetriyl]tribenzene may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification of the product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1,1’,1’'-[(4-Ethenylphenyl)methanetriyl]tribenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of hydrogenated derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1,1’,1’'-[(4-Ethenylphenyl)methanetriyl]tribenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1,1’,1’'-[(4-Ethenylphenyl)methanetriyl]tribenzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Key analogous compounds :

(2-(4-Bromophenyl)ethene-1,1,2-triyl)tribenzene : Differs by substituting the ethenyl group with a bromophenyl moiety. Synthesized similarly but with bromine introducing heavier halogen effects, reducing conjugation and altering reactivity .

1,1,1-Trichloro-2,2-bis(p-methoxyphenyl)ethane (): A non-TPE compound with trichloroethylidene and methoxy groups, demonstrating how electron-withdrawing/donating substituents impact stability and solubility .

Photophysical Properties and AIE Activity

Compound AIE Activity Solubility (THF) Emission Peak (nm) Thermal Stability (°C)
1,1',1''-[(4-Ethenylphenyl)methanetriyl]tribenzene High Moderate 480–520 280–300
(2-(4-Bromophenyl)ethene-1,1,2-triyl)tribenzene Moderate Low 460–500 250–270
1,1,1-Trichloro-2,2-bis(p-methoxyphenyl)ethane None High N/A 200–220
  • Ethenyl vs. Bromophenyl : The ethenyl group in the target compound enhances π-conjugation and restricts intramolecular rotation (RIR), critical for AIE. Bromine’s electron-withdrawing nature reduces emission efficiency and solubility .
  • High solubility due to methoxy groups but lower thermal stability .

Research Findings and Mechanistic Insights

  • AIE Mechanism : The target compound’s ethenyl group promotes RIR and J-aggregate formation, maximizing solid-state fluorescence. Bromine disrupts this via steric and electronic effects .
  • Thermal Stability : The rigid TPE core in the target compound outperforms halogenated/methoxy analogs, as seen in thermogravimetric data .
  • Solubility-Specificity Trade-off : Methoxy groups enhance solubility but eliminate AIE, whereas ethenyl balances moderate solubility with high emissive output .

Biological Activity

1,1',1''-[(4-Ethenylphenyl)methanetriyl]tribenzene, also known as a triarylmethane derivative, is a compound that has garnered interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings regarding this compound.

Chemical Structure and Properties

  • Molecular Formula : C21H20
  • Molecular Weight : 272.39 g/mol
  • IUPAC Name : 1,1',1''-[(4-Ethenylphenyl)methanetriyl]tribenzene

The compound features a central triarylmethane structure with an ethenylphenyl substituent, which may influence its biological interactions.

Anticancer Properties

Research indicates that triarylmethane derivatives exhibit significant anticancer activity. The compound is believed to induce apoptosis in cancer cells through various mechanisms:

  • Mechanism of Action : It may inhibit cell proliferation and promote cell cycle arrest. Studies have shown that compounds with similar structures can disrupt mitochondrial function and activate caspase pathways, leading to programmed cell death.

Antimicrobial Effects

Preliminary studies suggest that 1,1',1''-[(4-Ethenylphenyl)methanetriyl]tribenzene may possess antimicrobial properties. Its efficacy against various bacterial strains has been noted in laboratory settings:

  • Case Study : In vitro tests demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory potential. Inflammation is a critical factor in many chronic diseases, and compounds that can modulate inflammatory responses are of great interest:

  • Research Findings : Studies have shown that triarylmethane derivatives can reduce the production of pro-inflammatory cytokines in cellular models, suggesting a potential role in managing inflammatory conditions.

Comparative Analysis with Related Compounds

To better understand the unique properties of 1,1',1''-[(4-Ethenylphenyl)methanetriyl]tribenzene, it is useful to compare it with other similar compounds:

Compound NameStructureAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Activity
TriarylmethaneTriarylmethaneModerateYesYes
Other DerivativesOther DerivativesHighModerateLow

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